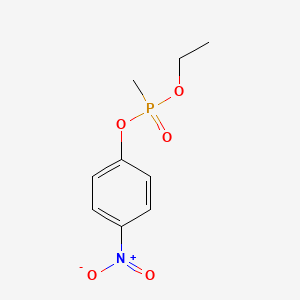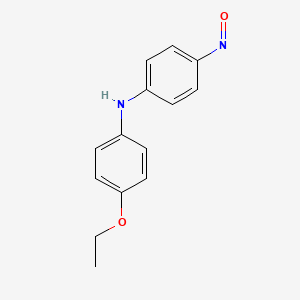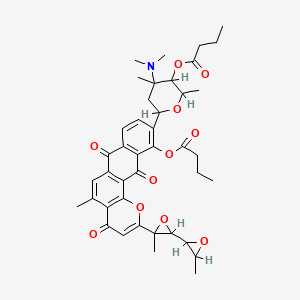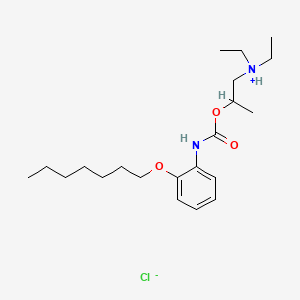
Carbisocaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbisocaine is a local anesthetic that belongs to the amide class of anesthetics. It is known for its high liposolubility and is used primarily for its anesthetic properties. This compound is chemically related to other local anesthetics such as lidocaine and bupivacaine but has unique properties that make it suitable for specific medical applications .
准备方法
合成路线和反应条件: 卡比索卡因可以通过一系列涉及酰胺键形成的化学反应合成。合成通常从合适的胺与羧酸衍生物的反应开始。 反应条件通常涉及使用偶联剂如二环己基碳二亚胺 (DCC) 和催化剂如 4-二甲基氨基吡啶 (DMAP) 来促进酰胺键的形成 .
工业生产方法: 在工业环境中,卡比索卡因的生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括结晶和纯化等步骤,以获得所需形式的最终产品 .
化学反应分析
反应类型: 卡比索卡因会经历各种化学反应,包括:
氧化: 卡比索卡因在特定条件下可以被氧化形成相应的氧化产物。
还原: 还原反应可以将卡比索卡因转化为其还原形式。
取代: 卡比索卡因可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 在取代反应中使用卤素和亲核试剂等试剂。
形成的主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能生成卡比索卡因氧化物,而还原可能生成卡比索卡因醇 .
科学研究应用
卡比索卡因具有广泛的科学研究应用,包括:
化学: 用作局部麻醉剂及其与生物膜相互作用研究的模型化合物。
生物学: 研究其对细胞过程的影响及其作为神经生物学研究工具的潜力。
医学: 用于临床环境中手术过程中的局部麻醉。
工业: 用于开发新的麻醉剂配方和给药系统.
作用机制
卡比索卡因通过阻断神经冲动的产生和传导发挥作用。它提高了神经电兴奋阈值,减缓了神经冲动的传播速度,并降低了动作电位的上升速率。 这种作用是通过与神经细胞膜上的钠通道结合实现的,阻止了钠离子的流入,从而抑制了神经信号的传递 .
相似化合物的比较
卡比索卡因类似于利多卡因、布比卡因和美匹哌卡因等其他局部麻醉剂。 它具有一些独特特性,使其有别于这些化合物:
利多卡因: 以其快速起效和中等持续时间而闻名。
布比卡因: 以其长时间持续作用和更高的效力而闻名。
类似化合物清单:
- 利多卡因
- 布比卡因
- 美匹哌卡因
- 普鲁卡因
- 罗哌卡因
属性
CAS 编号 |
68931-03-3 |
|---|---|
分子式 |
C21H37ClN2O3 |
分子量 |
401.0 g/mol |
IUPAC 名称 |
diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]propyl]azanium;chloride |
InChI |
InChI=1S/C21H36N2O3.ClH/c1-5-8-9-10-13-16-25-20-15-12-11-14-19(20)22-21(24)26-18(4)17-23(6-2)7-3;/h11-12,14-15,18H,5-10,13,16-17H2,1-4H3,(H,22,24);1H |
InChI 键 |
JBWMXRJDMMPGCX-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)C[NH+](CC)CC.[Cl-] |
规范 SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)C[NH+](CC)CC.[Cl-] |
同义词 |
carbisocaine carbizocaine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-morpholinyl)-N-[11-[2-(4-morpholinyl)-1-oxoethyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]propanamide](/img/structure/B1214753.png)
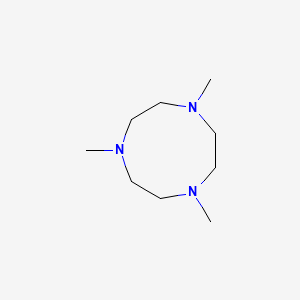
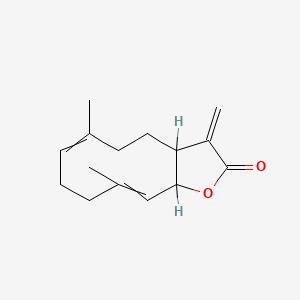
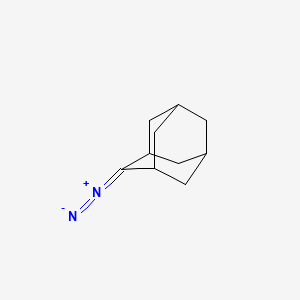
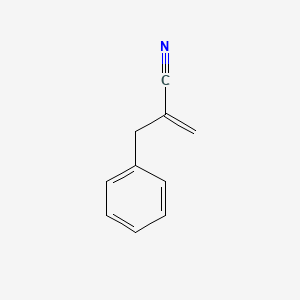


![2-[4-Hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1214763.png)
